molecular formula C10H9NS B13977911 1-Ethenyl-4-(isothiocyanatomethyl)benzene CAS No. 58668-10-3

1-Ethenyl-4-(isothiocyanatomethyl)benzene

Cat. No.: B13977911
CAS No.: 58668-10-3
M. Wt: 175.25 g/mol
InChI Key: WSJWILCZQVROKV-UHFFFAOYSA-N
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Description

1-Ethenyl-4-(isothiocyanatomethyl)benzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with an ethenyl group and an isothiocyanatomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethenyl-4-(isothiocyanatomethyl)benzene can be synthesized through several methods. One common method involves the reaction of 4-(bromomethyl)styrene with potassium thiocyanate in the presence of a suitable solvent such as acetone. The reaction typically proceeds under reflux conditions for several hours, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques may also be employed to enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Ethenyl-4-(isothiocyanatomethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.

    Substitution: The ethenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Ethenyl-4-(isothiocyanatomethyl)benzene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethenyl-4-(isothiocyanatomethyl)benzene involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function, which may underlie its biological effects.

Comparison with Similar Compounds

1-Ethenyl-4-(isothiocyanatomethyl)benzene can be compared with other similar compounds such as:

    1-Ethenyl-4-(methylthio)benzene: Similar structure but with a methylthio group instead of an isothiocyanatomethyl group.

    1-Ethenyl-4-(aminomethyl)benzene: Contains an aminomethyl group instead of an isothiocyanatomethyl group.

    1-Ethenyl-4-(chloromethyl)benzene: Features a chloromethyl group in place of the isothiocyanatomethyl group.

The uniqueness of this compound lies in its isothiocyanate group, which imparts distinct reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

58668-10-3

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

1-ethenyl-4-(isothiocyanatomethyl)benzene

InChI

InChI=1S/C10H9NS/c1-2-9-3-5-10(6-4-9)7-11-8-12/h2-6H,1,7H2

InChI Key

WSJWILCZQVROKV-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CN=C=S

Origin of Product

United States

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